molecular formula C12H17N2O2 B2780269 N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate CAS No. 1260778-71-9

N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate

Cat. No.: B2780269
CAS No.: 1260778-71-9
M. Wt: 221.281
InChI Key: MZNYDGOBKWVFJB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group and an ethyl-substituted pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate typically involves the reaction of tert-butyl chloroformate with 6-ethyl-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+6-ethyl-2-aminopyridineThis compound+HCl\text{tert-Butyl chloroformate} + \text{6-ethyl-2-aminopyridine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+6-ethyl-2-aminopyridine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 6-ethyl-2-aminopyridine and tert-butyl alcohol.

    Oxidation: Oxidative conditions can lead to the formation of N-oxide derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Electrophiles such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products

    Hydrolysis: 6-ethyl-2-aminopyridine and tert-butyl alcohol.

    Oxidation: N-oxide derivatives of the pyridine ring.

    Substitution: Nitrated or halogenated derivatives of the pyridine ring.

Scientific Research Applications

N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate involves its ability to protect amine groups by forming stable carbamate linkages. This protection is crucial in multi-step organic synthesis, where selective deprotection is required. The compound can be removed under acidic conditions, releasing the free amine and tert-butyl alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Tert-butyl-N-(6-ethylpyridin-2-YL)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and stability. The presence of the tert-butyl group provides steric hindrance, making it a more stable protecting group compared to other carbamates .

Properties

IUPAC Name

N-tert-butyl-N-(6-ethylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-9-7-6-8-10(13-9)14(11(15)16)12(2,3)4/h6-8H,5H2,1-4H3,(H,15,16)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNYDGOBKWVFJB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)N(C(=O)[O-])C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N2O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.